molecular formula C7H10N2S B1376726 4-Cyclopropyl-5-methyl-1,3-thiazol-2-amine CAS No. 1469044-50-5

4-Cyclopropyl-5-methyl-1,3-thiazol-2-amine

Cat. No. B1376726
CAS RN: 1469044-50-5
M. Wt: 154.24 g/mol
InChI Key: XOKZIZHJSZSXFK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 4-Cyclopropyl-5-methyl-1,3-thiazol-2-amine consists of a five-membered thiazole ring, which includes three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Physical And Chemical Properties Analysis

4-Cyclopropyl-5-methyl-1,3-thiazol-2-amine is a powder at room temperature . Thiazole, the parent compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Scientific Research Applications

Synthesis and Characterization

  • The compound 4-Cyclopropyl-5-methyl-1,3-thiazol-2-amine has been involved in various synthesis processes. Gebert and Heimgartner (2002) described its use in creating enantiomerically pure 1,3-thiazole derivatives through stereoselective 1,3-dipolar cycloaddition reactions, yielding spirocyclic cycloadducts (Gebert & Heimgartner, 2002).
  • Özdemir et al. (2009) explored the molecular and electronic structure of a related thiazol-2-amine, providing insights into its conformational flexibility and electronic properties (Özdemir, Dinçer, Cukurovalı, & Büyükgüngör, 2009).

Chemical Reactions and Properties

  • Loeppky and Elomari (2000) synthesized a group of N-cyclopropyl-N-alkylanilines, which react with nitrous acid to produce corresponding N-alkyl-N-nitrosoaniline, demonstrating the chemical reactivity of the cyclopropyl group in these compounds (Loeppky & Elomari, 2000).
  • In another study, Gebert et al. (2003) reported the formation of reactive azomethine ylides which underwent stereoselective [2+3]-cycloadditions with the C=S group, resulting in spirocyclic 1:1-adducts (Gebert, Linden, Mlostoń, & Heimgartner, 2003).

Applications in Organic Chemistry and Material Science

  • Pfeiffer et al. (2014) investigated the cyclization of thiosemicarbazides with haloketones, leading to the formation of 1,3,4-thiadiazines and isomeric 1,3-thiazoles, showcasing the versatility of thiazol-2-amine derivatives in organic synthesis (Pfeiffer, Junghans, Saghyan, & Langer, 2014).
  • Thomae et al. (2008) described the synthesis of substituted [1,3]thiazolo[4,5-b]pyridines and [1,3]thiazolo[4,5-d][1,2,3]triazines, indicating the potential of thiazol-2-amine derivatives in the creation of novel organic compounds (Thomae, Perspicace, Hesse, Kirsch, & Seck, 2008).

Safety and Hazards

The safety information for 4-Cyclopropyl-5-methyl-1,3-thiazol-2-amine indicates that it may be harmful if swallowed or in contact with skin, and may cause eye irritation . Precautionary measures include avoiding breathing dust or fumes, washing thoroughly after handling, and wearing protective gloves or eye protection .

properties

IUPAC Name

4-cyclopropyl-5-methyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2S/c1-4-6(5-2-3-5)9-7(8)10-4/h5H,2-3H2,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOKZIZHJSZSXFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)N)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyclopropyl-5-methyl-1,3-thiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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